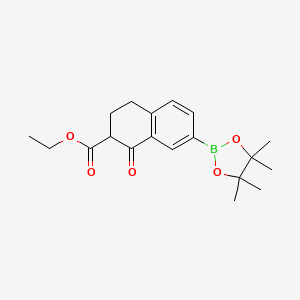

EThyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

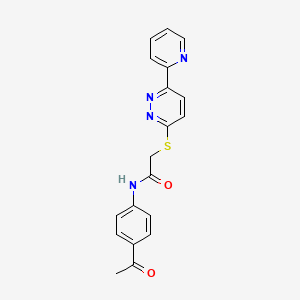

This compound is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of multiple functional groups. It includes a naphthalene ring, a carboxylate ester group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound suggests that it could participate in Suzuki-Miyaura cross-coupling reactions . These reactions are commonly used to form carbon-carbon bonds in organic synthesis .Aplicaciones Científicas De Investigación

Synthesis and Structure

The synthesis, structure, and properties of compounds related to Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate have been explored in various studies. For example, the preparation and transformation of Ethyl 12-oxo-4,11-dihydro-4,11-ethanonaphth[2,3-f]isoindole-1-carboxylate into ethyl naphth[2,3-f]isoindole-1-carboxylate through thermal or photochemical reactions demonstrate the compound's utility in synthesizing complex naphthalene derivatives with potential applications in material science and organic electronics (Seike et al., 2013).

Photoreaction and Radical Cyclization

Photoreaction studies involving halomethyl substituted benzocyclic ketones, similar in structure to this compound, highlight the compound's potential in radical cyclization and ring expansion reactions. These processes are crucial for the development of new synthetic methodologies in organic chemistry, potentially leading to the creation of novel pharmaceuticals or materials (Hasegawa, 1997).

Naphtho[1,2‐b]furan Derivatives Synthesis

The compound's relevance extends to the synthesis of naphtho[1,2‐b]furan and 4′-Oxo‐Substituted Spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives, showcasing its versatility as a precursor in the synthesis of complex organic molecules. These derivatives have potential applications in pharmaceuticals, agrochemicals, and material science, demonstrating the broad utility of this compound in synthetic organic chemistry (Arrault et al., 2001).

Applications in Polymerization and Material Science

Further research demonstrates the compound's potential in the field of polymerization and material science. For instance, studies on electron transfer reactions of radical anions with TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) alcoholate, formed by redox reactions involving potassium naphthalene, show the feasibility of transforming living anionic polymerization into stable radical-mediated polymerization. This process is critical for the development of block copolymers with applications in drug delivery systems, coatings, and advanced materials (Cianga et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 1-oxo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate is the phosphatidylinositol 3-kinase (PI3K) pathway . This pathway is involved in many cellular functions including cell growth, proliferation, migration, differentiation, and apoptosis .

Mode of Action

This compound acts as a PI3K inhibitor . It interacts with the PI3K pathway, inhibiting its function and leading to changes in the cellular processes controlled by this pathway .

Biochemical Pathways

The PI3K pathway, affected by this compound, is among the most frequently activated in human cancers, impacting almost 50% of the malignancies . The inhibition of this pathway can lead to downstream effects that may include reduced cell growth and proliferation .

Pharmacokinetics

The compound is part of a composition that includes an albumin nanoparticle, which may enhance its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the PI3K pathway, which can lead to changes in cell growth, proliferation, migration, differentiation, and apoptosis .

Propiedades

IUPAC Name |

ethyl 1-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BO5/c1-6-23-17(22)14-10-8-12-7-9-13(11-15(12)16(14)21)20-24-18(2,3)19(4,5)25-20/h7,9,11,14H,6,8,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYCQKFADGIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(C3=O)C(=O)OCC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2721331.png)

![6-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2721334.png)

![2-(Tert-butylsulfonyl)-2-[2-(4-nitrophenyl)hydrazono]acetonitrile](/img/structure/B2721335.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine;dihydrochloride](/img/structure/B2721336.png)

![1-Phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2721341.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2721347.png)